molecular formula C10H15NO2 B6221049 hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one CAS No. 2768327-16-6

hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one

Cat. No. B6221049
CAS RN: 2768327-16-6
M. Wt: 181.2
InChI Key:
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Description

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one (HOPC) is a small organic cyclic compound with a unique structure. It is a synthetic compound that has been studied in recent years due to its potential applications in scientific research and lab experiments. HOPC has a wide range of properties and is known for its ability to bind to a variety of biomolecules, such as proteins, enzymes, and metabolites.

Scientific Research Applications

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one has been used in a variety of scientific research applications, including the study of molecular recognition, enzyme inhibition, and protein-ligand interactions. It has also been used to study the structure and function of proteins, enzymes, and other biomolecules. hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one can be used to study the binding of drugs to their targets, and it has been used to study the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one is not completely understood. It is believed that hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one binds to proteins, enzymes, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. It is also believed that hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one can form complexes with other molecules, such as DNA, RNA, and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one are not fully understood. However, studies have shown that hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one can bind to proteins, enzymes, and other biomolecules and affect their activity. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate the activity of proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one in lab experiments has several advantages. It is a small, stable molecule that can be easily synthesized and used in experiments. It is also relatively non-toxic, which makes it safe to use in lab experiments. However, there are some limitations to the use of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one in lab experiments. It is not very soluble in water, which makes it difficult to use in experiments that require aqueous solutions. It is also not very stable, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for the use of hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one in scientific research. It could be used to study the structure and function of proteins, enzymes, and other biomolecules. It could also be used to study the mechanism of action of drugs and to design new drugs with improved efficacy and safety. Additionally, hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one could be used to study the binding of drugs to their targets and to study the effects of drugs on biochemical and physiological processes. Finally, hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one could be used to study the interaction of biomolecules with other molecules, such as DNA, RNA, and carbohydrates.

Synthesis Methods

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one can be synthesized using a variety of methods, including the condensation of 2-amino-3-hydroxy-1,4-naphthoquinone and cyclobutanol, the reduction of 6-amino-3-hydroxy-1,4-naphthoquinone with sodium borohydride, and the condensation of 3-hydroxy-1,4-naphthoquinone and cyclobutanol. Each method has its advantages and disadvantages, and the choice of the best method depends on the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one involves the cyclization of a substituted pyridine with a cyclobutanone in the presence of a suitable catalyst.", "Starting Materials": [ "2-aminopyridine", "cyclobutanone", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with acetic anhydride in the presence of sulfuric acid to form N-acetyl-2-aminopyridine.", "Step 2: N-acetyl-2-aminopyridine is then reacted with cyclobutanone in ethanol in the presence of sodium acetate to form the desired product, hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one.", "Step 3: The product is purified by recrystallization from a suitable solvent." ] }

CAS RN

2768327-16-6

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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